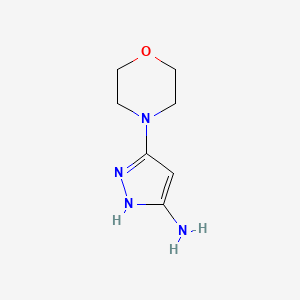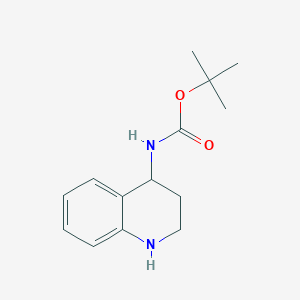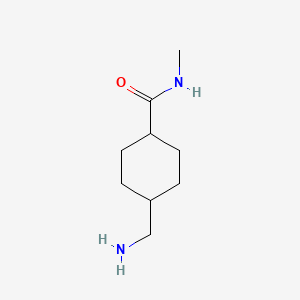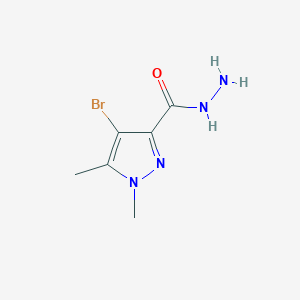
4-ブロモ-1,5-ジメチル-1H-ピラゾール-3-カルボヒドラジド
概要
説明
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C₆H₉BrN₄O and a molecular weight of 233.07 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
科学的研究の応用
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Result of Action
Based on its use in proteomics research , it may influence protein function, which could have downstream effects on cellular processes.
生化学分析
Biochemical Properties
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols The interaction between 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate
Cellular Effects
The effects of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of liver alcohol dehydrogenase by 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can lead to alterations in the metabolic pathways of alcohols within the cell, affecting overall cellular metabolism . Furthermore, the compound’s impact on gene expression may result from its interactions with transcription factors or other regulatory proteins, although specific details of these interactions remain to be determined.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression. The compound exerts its effects primarily through the inhibition of enzymes such as liver alcohol dehydrogenase, where it binds to the enzyme’s active site and prevents substrate catalysis . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide may interact with other biomolecules, such as transcription factors, to modulate gene expression and influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide may change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The stability of the compound is crucial for its effectiveness in biochemical assays and experiments. Studies have shown that 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide remains stable under specific storage conditions, but its degradation over time can affect its inhibitory activity . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells due to prolonged inhibition of liver alcohol dehydrogenase . Threshold effects, where a specific dosage level results in a marked change in the compound’s activity, are also of interest in these studies.
Metabolic Pathways
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of liver alcohol dehydrogenase affects the metabolic flux of alcohols within the cell, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Studies have shown that 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is transported into cells via specific transporters, and its distribution within tissues may vary depending on the presence of these transporters .
Subcellular Localization
The subcellular localization of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the presence of a carbohydrazide functional group may facilitate the compound’s localization to the mitochondria, where it can exert its inhibitory effects on mitochondrial enzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically involves the bromination of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the brominating agents and solvents used in the process .
化学反応の分析
Types of Reactions
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
類似化合物との比較
Similar Compounds
Uniqueness
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group at the 3-position and the bromine atom at the 4-position makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMAGGVVDUYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


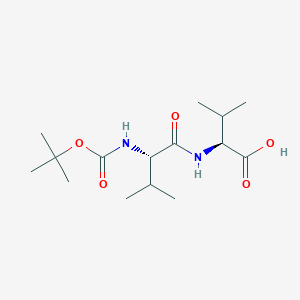
![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)
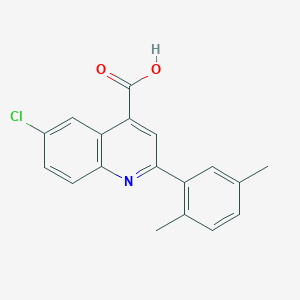
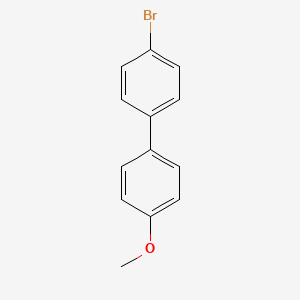

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

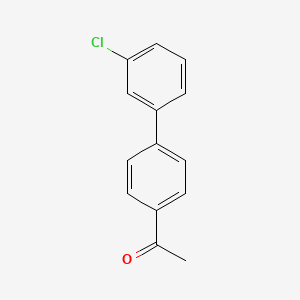
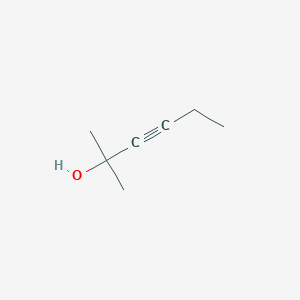
![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
